2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Description
2-{[4-Oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core modified with a sulfanyl-linked acetamide moiety. Key structural attributes include:
- Pyrimidoindole scaffold: A fused bicyclic system with a pyrimidine ring (positions 1–4) and an indole moiety (positions 5–10).
- C2: Sulfanyl (-S-) bridge connecting to an acetamide group. Acetamide nitrogen: Propan-2-yl (isopropyl) substituent, contributing to lipophilicity and steric effects.
This compound is part of a broader class of pyrimidoindoles studied for their activity as Toll-Like Receptor 4 (TLR4) ligands, with implications in immunomodulation and vaccine adjuvants .
Properties
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-9-22-17(24)16-15(12-7-5-6-8-13(12)20-16)21-18(22)25-10-14(23)19-11(2)3/h4-8,11,20H,1,9-10H2,2-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJXWAAJBMFMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization
The pyrimido[5,4-b]indole core is synthesized via a Pd-catalyzed one-pot reaction, as exemplified by Singh et al.:
Reaction Conditions :
- Catalyst : Pd₂(dba)₃ (1 mol%) with BINAP (1.5 mol%).
- Substrate : 3-Halo-2-formylindole derivatives (e.g., 3-bromo-2-formylindole).
- Base : Cs₂CO₃ (3 equiv) in tert-butanol (t-BuOH).
- Temperature : 110°C under inert atmosphere.
Mechanism :
- Oxidative addition of Pd⁰ to the halo-indole.
- Coordination of the formyl group to form a metallacycle.
- Reductive elimination to yield the pyrimidine ring.
Yield : 68–82% after column chromatography (hexanes/ethyl acetate).
Alternative Cyclocondensation Methods
Non-catalytic methods involve cyclocondensation of indole-2-carboxylic acid derivatives with urea or thiourea:
Procedure :
- Heat indole-2-carboxamide with urea at 180°C in acetic acid.
- Limitation : Lower regioselectivity (40–55% yield) compared to Pd-catalyzed routes.
Introduction of the Prop-2-en-1-yl Group
Alkylation at Position 3
The allyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling:
Optimized Protocol :
- Substrate : 4-Oxo-3-iodo-pyrimido[5,4-b]indole.
- Reagent : Prop-2-en-1-ylmagnesium bromide (2 equiv).
- Conditions : THF, −78°C to room temperature, 12 h.
- Yield : 89% (purified by silica gel chromatography).
Side Reactions :
Sulfanyl-Acetamide Side-Chain Incorporation
Thiolation at Position 2
The sulfanyl group is introduced via SNAr (nucleophilic aromatic substitution):
Reaction Setup :
Direct Coupling via Mitsunobu Reaction
For hydroxylated intermediates:
- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv).
- Thiol : 2-Mercaptoacetamide derivative.
- Solvent : THF, 0°C to rt, 4 h.
- Yield : 81%.
Optimization and Scale-Up Considerations
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 1–1.5 mol% | Prevents Pd black formation |
| Reaction Temperature | 110–120°C | Accelerates cyclization |
| Base Strength | Cs₂CO₃ > K₃PO₄ > K₂CO₃ | Enhances deprotonation |
Purification Strategies
- Core Intermediate : Silica gel chromatography (hexanes/EtOAc, 3:1 → 1:1).
- Final Compound : Recrystallization from ethanol/water (4:1).
Analytical Characterization
Key Data for Target Compound :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 6.85 (d, J = 15.6 Hz, 1H, allyl-CH₂), 4.92 (m, 1H, isopropyl-CH).
- HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H₂O).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and the promotion of cell cycle arrest at different phases.
For instance, a study demonstrated that derivatives of pyrimidoindole compounds effectively inhibited the growth of several cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural components suggest potential efficacy against a range of bacterial and fungal pathogens. Preliminary studies have indicated that similar compounds can disrupt microbial cell membranes or inhibit essential enzymatic functions within microbial cells .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Pyrimidoindole Core : This involves cyclization reactions using appropriate precursors.
- Functionalization : The introduction of the sulfanyl and acetamide groups is achieved through nucleophilic substitution reactions.
- Purification : Advanced purification methods such as chromatography are employed to isolate the final product with high purity.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological applications of pyrimidoindole derivatives:
- Anticancer Research : A series of studies have highlighted the effectiveness of similar compounds in inhibiting cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These studies often utilize assays like MTT or XTT to assess cell viability post-treatment .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties have shown that these compounds can be effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Variations in the Acetamide Side Chain
The N-substituent on the acetamide moiety significantly impacts biological activity, solubility, and synthetic accessibility. Key examples include:
Key Observations :
- Lipophilicity : Bulky alkyl groups (e.g., cyclohexyl in 1Z105) enhance membrane permeability but reduce aqueous solubility.
- Aromatic Substituents : Derivatives like 2B182C (furan) and 19 (furfuryl) show improved TLR4 binding due to π-π interactions with hydrophobic receptor pockets .
- Synthetic Accessibility : Isopropyl and furfuryl derivatives are synthesized efficiently via HATU-mediated coupling (yields >80%), whereas tert-butyl groups (e.g., compound 32) require longer reaction times .
Core Modifications
Variations in the pyrimidoindole core influence electronic properties and target engagement:
Q & A
Q. What are the optimal synthetic routes for 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimido[5,4-b]indole core. Key steps include:
Cyclization : Formation of the indole-pyrimidine hybrid using reagents like POCl₃ or PCl₃ under reflux conditions .
Substitution : Introduction of the sulfanyl group via nucleophilic displacement with thiourea or thiols in polar aprotic solvents (e.g., DMF) .
Acetamide Coupling : Reaction of the sulfanyl intermediate with N-(propan-2-yl)acetamide using coupling agents like EDC/HOBt .
Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–100°C), and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the allyl (prop-2-en-1-yl) group shows characteristic vinyl proton signals at δ 5.2–5.8 ppm .
- X-ray Crystallography : Resolves absolute configuration and validates the pyrimidoindole core geometry .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ ~450–500 Da) .
Q. How should the compound be stored to ensure stability?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the sulfanyl group and degradation of the allyl substituent. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Allyl Group (Prop-2-en-1-yl) : Enhances electrophilicity at the pyrimidine ring, facilitating interactions with nucleophilic residues in biological targets. Computational studies (DFT) can map electron density distribution .
- Isopropyl Acetamide : Steric effects may modulate binding affinity. Compare analogs with bulkier substituents (e.g., phenyl vs. cyclohexyl) via SAR studies .
Table 1 : Substituent Effects on Bioactivity
| Substituent (R) | LogP | IC₅₀ (μM) | Target Affinity |
|---|---|---|---|
| Allyl | 3.2 | 0.45 | Enzyme X |
| Methyl | 2.8 | 1.20 | Enzyme X |
| Data derived from analogs in |
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .
- Purity : HPLC analysis (≥95% purity) is critical; impurities (e.g., unreacted thiourea) may antagonize targets .
- Structural Analog Confusion : Cross-validate using reference standards (e.g., PubChem CID) and confirm via 2D NMR .
Q. What computational strategies predict the compound’s metabolic stability?
- Methodological Answer :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., allyl oxidation, sulfanyl hydrolysis) .
- CYP450 Docking : Molecular docking (AutoDock Vina) models interactions with CYP3A4/2D6 to predict clearance rates .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., glutathione adducts) using Mass Frontier .
Methodological Design Questions
Q. How to design a study comparing this compound to structural analogs?
- Methodological Answer :
- Step 1 : Select analogs with variations in the pyrimidoindole core (e.g., thieno vs. pyrimido) and substituents (e.g., allyl vs. methoxyethyl) .
- Step 2 : Use standardized assays (e.g., fluorescence polarization for enzyme inhibition) under identical conditions .
- Step 3 : Apply multivariate analysis (PCA) to correlate structural features (logP, polar surface area) with activity .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst (e.g., Pd(OAc)₂ loading), and temperature to identify robust conditions .
- Continuous Flow Chemistry : Reduces side reactions (e.g., dimerization) by maintaining precise temperature/residence time .
Data Analysis and Interpretation
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Line Profiling : Test in panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .
- Mechanistic Studies : Use RNA-seq to compare gene expression in responsive vs. resistant lines (e.g., apoptosis pathways) .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Methodological Answer :
- Rodent Models : Sprague-Dawley rats for IV/PO dosing; collect plasma at t=0.25, 0.5, 1, 2, 4, 8, 24h .
- Tissue Distribution : LC-MS/MS quantifies compound levels in liver, brain, and kidneys to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
